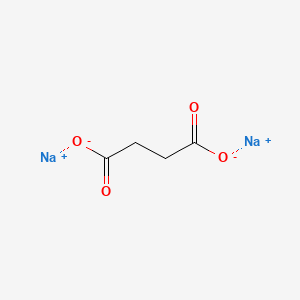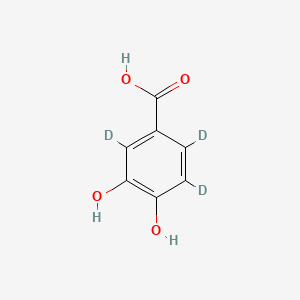
3,4-Dihydroxybenzoic Acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protocatechuic acid-d3 is a deuterated form of protocatechuic acid, a naturally occurring phenolic acid. Protocatechuic acid is widely distributed in various plants and is known for its antioxidant properties. The deuterated form, protocatechuic acid-d3, is often used in scientific research to study metabolic pathways and mechanisms due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Protocatechuic acid-d3 can be synthesized through the deuteration of protocatechuic acid. One common method involves the use of deuterated reagents in the presence of a catalyst. For example, protocatechuic acid can be reacted with deuterated water (D2O) in the presence of a palladium catalyst to replace the hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of protocatechuic acid-d3 typically involves the use of biotechnological methods. One approach is the fermentation of genetically engineered microorganisms, such as Escherichia coli, which have been modified to produce protocatechuic acid. The deuteration process can then be carried out using deuterated water or other deuterated reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Protocatechuic acid-d3 undergoes various chemical reactions, including:
Oxidation: Protocatechuic acid-d3 can be oxidized to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Catechols
Substitution: Various substituted phenolic compounds
Applications De Recherche Scientifique
Protocatechuic acid-d3 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in studies of metabolic pathways and reaction mechanisms.
Biology: Employed in tracing studies to understand the metabolism of phenolic acids in biological systems.
Medicine: Investigated for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.
Industry: Used in the development of bioplastics and other polymeric materials due to its antioxidant properties.
Mécanisme D'action
Protocatechuic acid-d3 exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. The compound also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress.
Comparaison Avec Des Composés Similaires
Protocatechuic acid-d3 is similar to other phenolic acids such as gallic acid, caffeic acid, vanillic acid, and syringic acid. it is unique in its deuterated form, which makes it particularly useful for tracing studies and metabolic research. The stable isotope labeling allows for precise tracking of the compound in various biological and chemical processes.
List of Similar Compounds
- Gallic acid
- Caffeic acid
- Vanillic acid
- Syringic acid
Propriétés
Formule moléculaire |
C7H6O4 |
|---|---|
Poids moléculaire |
157.14 g/mol |
Nom IUPAC |
2,3,6-trideuterio-4,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C7H6O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-9H,(H,10,11)/i1D,2D,3D |
Clé InChI |
YQUVCSBJEUQKSH-CBYSEHNBSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])O)O)[2H] |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


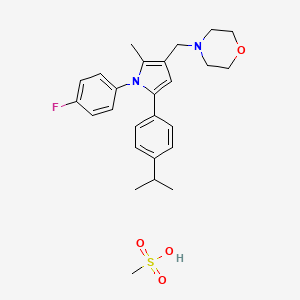
![bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)
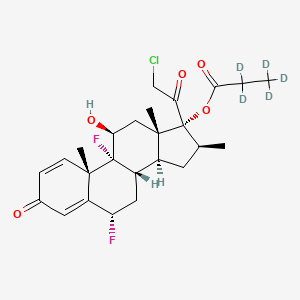
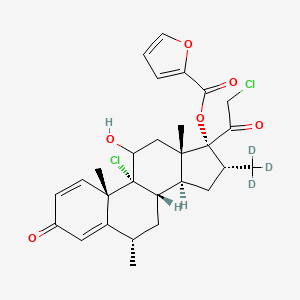
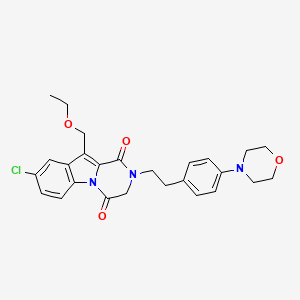
![(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12423393.png)
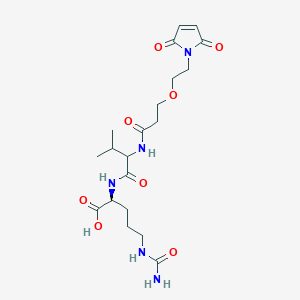
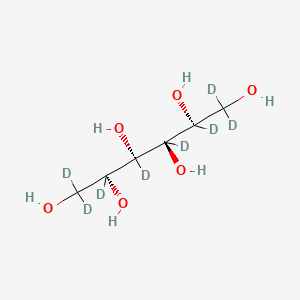
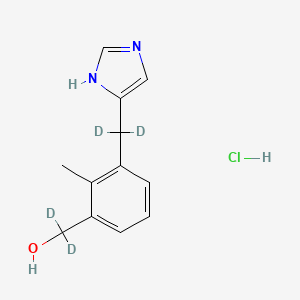
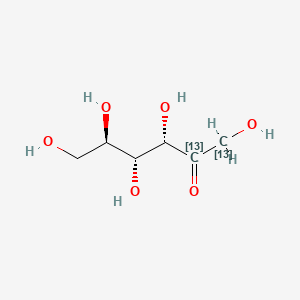
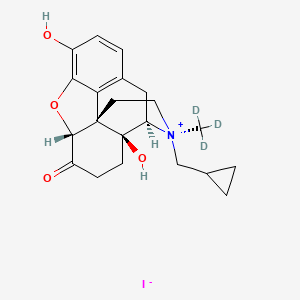
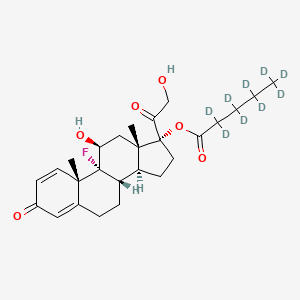
![(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12423444.png)
